

3-(Methylamino)phenol molecular weight and formula

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Compound of Interest

Compound Name: 3-(Methylamino)phenol

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An In-depth Technical Guide to **3-(Methylamino)phenol**: Properties, Synthesis, and Applications in Pharmaceutical Development

Executive Summary

3-(Methylamino)phenol is a key organic intermediate belonging to the class of N-alkylated aminophenols. Characterized by the chemical formula C_7H_9NO and a molecular weight of approximately 123.15 g/mol, this compound serves as a critical building block and reference standard in the pharmaceutical industry. Its structural architecture, featuring both a nucleophilic secondary amine and a phenolic hydroxyl group on an aromatic ring, makes it a versatile precursor for the synthesis of complex active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of **3-(Methylamino)phenol**, detailing its core molecular properties, a robust protocol for its synthesis via reductive amination, its documented role in pharmaceutical quality control, and essential safety and handling procedures for laboratory and industrial settings.

Introduction: The Strategic Importance of N-Alkylated Aminophenols

In the landscape of drug discovery and development, the N-alkylated aminophenol scaffold is of profound importance. These molecules are integral components in the synthesis of numerous therapeutics, particularly those targeting the central nervous system. A prominent example is the use of the related compound, 3-[1-(Dimethylamino)ethyl]phenol, which is a key

precursor in the manufacture of Rivastigmine, a leading cholinesterase inhibitor for the treatment of dementia associated with Alzheimer's and Parkinson's diseases.

3-(Methylamino)phenol (CAS: 14703-69-6) falls within this critical class of intermediates. It is structurally related to vital APIs and is specifically documented as a process impurity and reference standard for Neostigmine, another cholinesterase inhibitor used to treat myasthenia gravis.[1][2] The ability to synthesize, purify, and characterize this molecule is therefore not merely an academic exercise; it is a crucial requirement for ensuring the quality, safety, and efficacy of established medicines. This guide serves as a technical resource for researchers and process chemists, providing the foundational knowledge required to effectively utilize **3-(Methylamino)phenol** in a development pipeline.

Core Molecular Profile of 3-(Methylamino)phenol

A precise understanding of a molecule's identity and physicochemical properties is the bedrock of its application in synthesis and analysis. This section details the fundamental characteristics of **3-(Methylamino)phenol**.

Chemical Identity and Structure

The structure of **3-(Methylamino)phenol** features a methylamino group ($-NHCH_3$) and a hydroxyl group ($-OH$) in a meta (1,3) substitution pattern on a benzene ring.

Caption: Chemical Structure of **3-(Methylamino)phenol**.

Physicochemical Properties

While comprehensive experimental data for **3-(Methylamino)phenol** is not widely published, its key identifiers and computed properties are well-established. For comparative context, properties of the parent compound (3-Aminophenol) and the dimethylated analogue (3-(Dimethylamino)phenol) are also provided.

Property	3-(Methylamino)phenol	3-Aminophenol (Parent)	3-(Dimethylamino)phenol (Analogue)
CAS Number	14703-69-6[1][3]	591-27-5	99-07-0[4]
Molecular Formula	C ₇ H ₉ NO[1][5]	C ₆ H ₇ NO	C ₈ H ₁₁ NO[4]
Molecular Weight	123.15 g/mol [5]	109.13 g/mol	137.18 g/mol [4]
IUPAC Name	3-(methylamino)phenol[5]	3-Aminophenol	3-(Dimethylamino)phenol[6]
Melting Point	Data not available	120-124 °C	82-84 °C[6]
Boiling Point	Data not available	164 °C (at 11 mmHg)	265-268 °C[6]
pKa (Phenolic)	~9.9 (Predicted)	9.82	~10.0 (Predicted)
pKa (Amine)	~4.5 (Predicted)	4.37	~4.7 (Predicted)
Appearance	Solid (form not specified)	White crystalline solid	Gray to brown crystals[6][7]

Note: Predicted values are based on computational models and should be used as estimates pending experimental verification.

Synthesis and Purification Protocol

The synthesis of **3-(Methylamino)phenol** requires a strategy that selectively methylates the nitrogen atom without affecting the phenolic hydroxyl group or leading to over-alkylation. Direct alkylation with hazardous reagents like dimethyl sulfate often yields mixtures and poses significant safety risks.[8] A superior and more controlled approach is reductive amination, which proceeds in high yield with excellent selectivity.

Causality of the Reductive Amination Approach

This method is chosen for three primary reasons:

- **Selectivity:** The reaction proceeds via the formation of an iminium ion intermediate from 3-aminophenol and formaldehyde. This intermediate is highly susceptible to reduction, favoring N-alkylation over O-alkylation. The conditions are mild enough to prevent reaction at the phenolic hydroxyl.
- **Stoichiometric Control:** By using one molar equivalent of formaldehyde, the reaction is biased toward mono-methylation, minimizing the formation of the dimethylamino byproduct.
- **Safety and Scalability:** This protocol avoids highly toxic and carcinogenic alkylating agents. The reagents—formaldehyde and sodium borohydride—are common, well-understood, and manageable on both lab and pilot plant scales.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes the synthesis starting from 3-aminophenol.

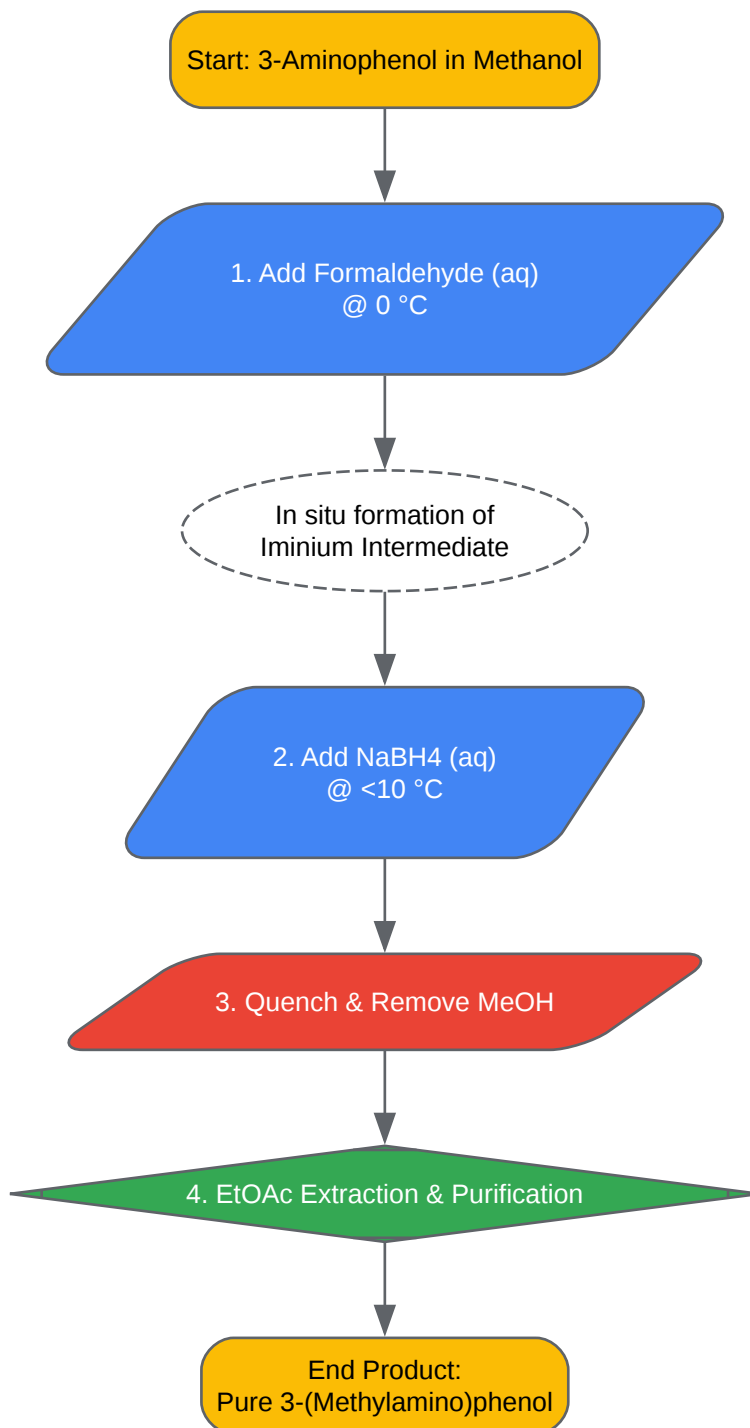
Materials:

- 3-Aminophenol (1.0 eq)
- Formaldehyde (37% solution in water, 1.05 eq)
- Sodium Borohydride (NaBH_4) (1.5 eq)
- Methanol (MeOH)
- Deionized Water (H_2O)
- Hydrochloric Acid (HCl), 2M
- Sodium Bicarbonate (NaHCO_3), saturated solution
- Ethyl Acetate (EtOAc)
- Anhydrous Magnesium Sulfate (MgSO_4)

Step-by-Step Procedure:

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminophenol (1.0 eq) in methanol (~10 mL per gram of aminophenol). Cool the flask to 0 °C in an ice bath.
- **Iminium Formation:** While stirring at 0 °C, slowly add formaldehyde solution (1.05 eq) dropwise over 15 minutes. Allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction progress can be monitored by TLC to observe the consumption of the starting material.
- **Reduction:** In a separate beaker, prepare a solution of sodium borohydride (1.5 eq) in a small amount of cold water (~2 mL). Add this NaBH₄ solution dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C. Vigorous gas evolution (H₂) will be observed.
- **Quenching:** After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
- **Solvent Removal:** Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
- **Acidification & Wash:** To the remaining aqueous residue, add ethyl acetate. Cool the mixture in an ice bath and slowly add 2M HCl to adjust the pH to ~2. This step protonates any unreacted starting material and byproducts, making them water-soluble. Separate the layers and discard the aqueous phase.
- **Basification & Extraction:** Wash the organic layer with a saturated solution of sodium bicarbonate until the aqueous layer is basic (pH > 8). This deprotonates the product, making it soluble in the organic phase. Extract the aqueous layer twice more with ethyl acetate.
- **Drying and Concentration:** Combine all organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **3-(Methylamino)phenol**.
- **Purification:** The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **3-(Methylamino)phenol**.

Applications in Drug Development and Chemical Synthesis

The primary value of **3-(Methylamino)phenol** lies in its utility as a specialized building block and an analytical standard.

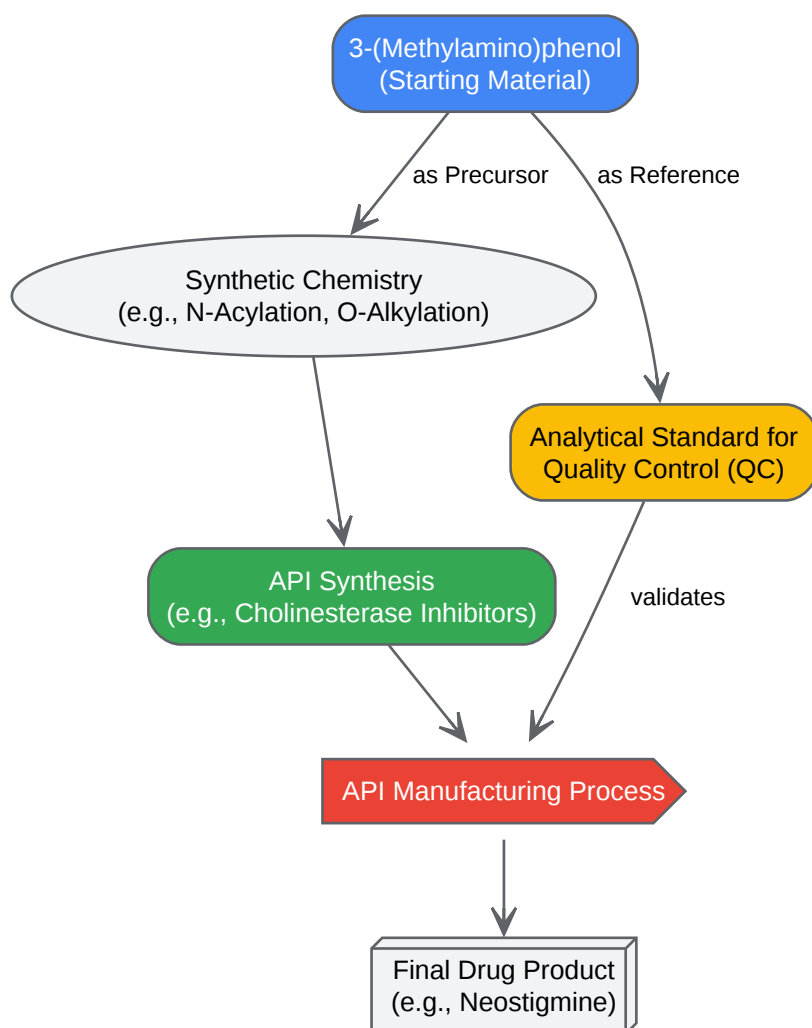
Role as a Key Building Block and Reference Standard

As a bifunctional molecule, **3-(Methylamino)phenol** can undergo selective reactions at either the amine or the phenol.

- **N-Acylation/Alkylation:** The secondary amine can be further functionalized to build more complex molecular architectures.
- **O-Alkylation/Esterification:** The phenolic hydroxyl can be converted into an ether or ester, a common step in modifying the pharmacokinetic properties of a drug candidate.

Its most concrete application is in the context of Neostigmine manufacturing. As a known impurity, reference standards of **3-(Methylamino)phenol** are required by quality control laboratories to develop and validate analytical methods (e.g., HPLC) to ensure that batches of the final API meet the stringent purity requirements set by regulatory bodies like the FDA and EMA.^{[1][2]} The presence of such impurities above a certain threshold can impact the drug's safety and efficacy.

Logical Application Pathway



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Caption: Dual roles of **3-(Methylamino)phenol** in pharma.

Safety, Handling, and Storage

Proper handling of **3-(Methylamino)phenol** is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard Identification and GHS Classification

Hazard Class	GHS Code	Description
Skin Corrosion/Irritation	H315	Causes skin irritation
Serious Eye Damage/Irritation	H319	Causes serious eye irritation
STOT - Single Exposure	H335	May cause respiratory irritation
Source: PubChem CID 10820513		

Recommended Handling and Personal Protective Equipment (PPE)

- **Engineering Controls:** Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
- **Eye/Face Protection:** Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.
- **Skin Protection:** Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Avoid contact with skin.
- **Respiratory Protection:** If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).

Storage and Stability

- **Storage Conditions:** Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.^[3]
- **Incompatibilities:** Avoid contact with strong oxidizing agents, which can lead to vigorous and exothermic reactions.

Conclusion

3-(Methylamino)phenol, with the molecular formula C_7H_9NO , is more than a simple chemical. It is a strategically important intermediate whose precise molecular weight and structure are foundational to its role in the pharmaceutical industry. While its physicochemical data requires further experimental validation, its identity and hazards are well-defined. The proposed synthesis via reductive amination offers a safe, selective, and scalable method for its production. Its primary application as a reference standard in the quality control of Neostigmine underscores its importance in ensuring patient safety. For researchers and drug development professionals, a thorough understanding of this molecule's properties and synthesis is a key enabler for advancing the development of new and existing therapies.

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